

# physicochemical properties of Perfluoro-1-butene

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Perfluoro-1-butene

Cat. No.: B1605078

[Get Quote](#)

An In-depth Technical Guide on the Physicochemical Properties of **Perfluoro-1-butene**

## Introduction

**Perfluoro-1-butene**, also known as 1,1,2,3,3,4,4,4-octafluorobut-1-ene, is a fluorinated derivative of butene.<sup>[1]</sup><sup>[2]</sup> Its chemical formula is C<sub>4</sub>F<sub>8</sub>.<sup>[1]</sup> This compound is of interest within the broader field of per- and polyfluoroalkyl substances (PFAS) research. It serves as a monomer for the synthesis of fluoropolymers, which are valued for their high thermal stability and chemical resistance.<sup>[2]</sup> Additionally, it is studied as a potential atmospheric precursor to more persistent perfluorocarboxylic acids (PFCAs).<sup>[2]</sup>

## Physicochemical Properties

The fundamental physicochemical properties of **Perfluoro-1-butene** are summarized in the table below. These properties are crucial for understanding its behavior in various applications and environmental conditions.

Property	Value
IUPAC Name	1,1,2,3,3,4,4,4-octafluorobut-1-ene
Synonyms	Octafluoro-1-butene, Perfluorobutene
CAS Number	357-26-6
Molecular Formula	C4F8[1]
Molecular Weight	200.03 g/mol [1]
Melting Point	-132.5°C (estimate)[3]
Boiling Point	4.85°C[3]
Density	1.5231 (rough estimate)[3]
Refractive Index	1.2492 (estimate)[3]

## Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of **Perfluoro-1-butene** are not extensively available in public literature. However, the properties listed above are typically determined using standard analytical methodologies as described below.

**Boiling Point Determination:** The boiling point of a volatile compound like **Perfluoro-1-butene** is typically determined by distillation. The sample is heated, and the temperature at which the liquid and vapor phases are in equilibrium at a given atmospheric pressure is recorded as the boiling point. For compounds that are gases at room temperature, this is often performed under controlled pressure conditions.

**Melting Point Determination:** The melting point is determined by cooling the substance until it solidifies and then gently heating it while monitoring the temperature. The temperature at which the solid transitions to a liquid is the melting point. Given the very low melting point of **Perfluoro-1-butene**, this would be carried out using a cryostat.

**Density Measurement:** For a liquefied gas, density can be measured using a pycnometer or a densitometer designed for low temperatures and high pressures. The mass of a known volume

of the liquid is measured at a specific temperature to calculate the density.

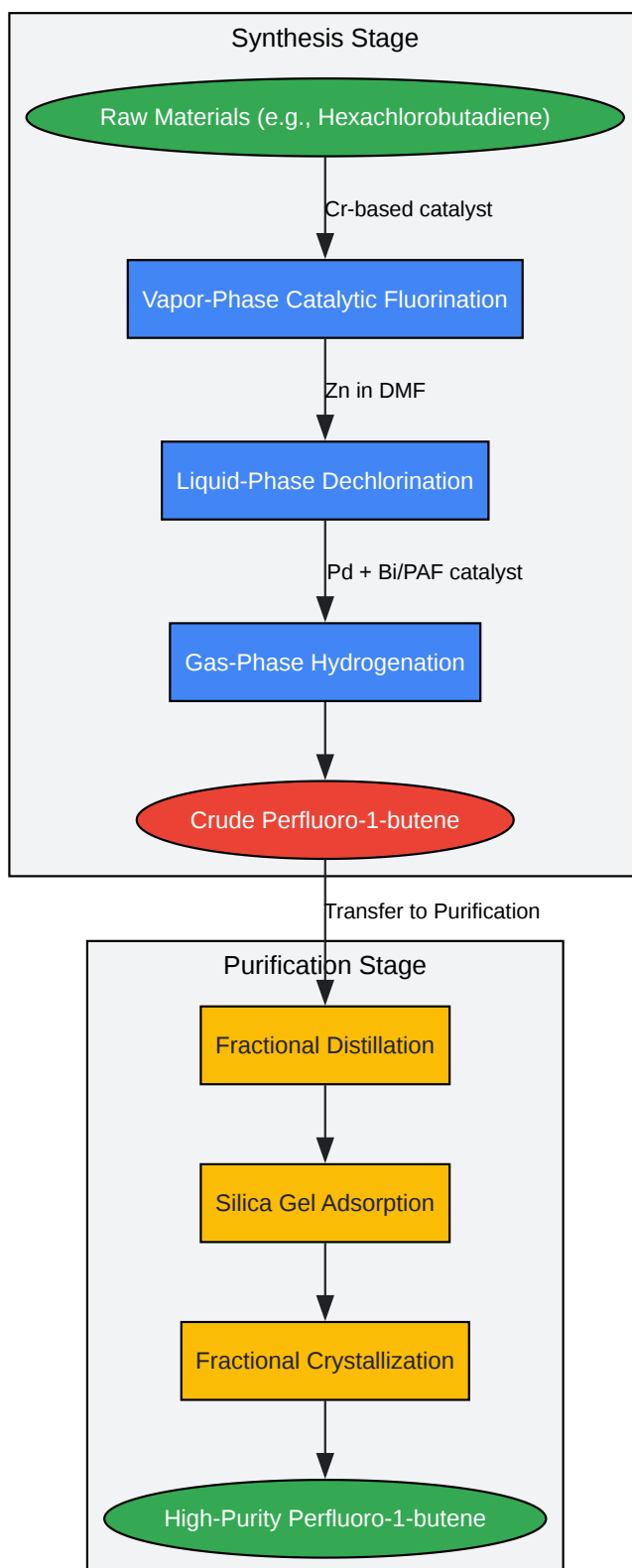
**Refractive Index Measurement:** The refractive index of liquid **Perfluoro-1-butene** can be measured using a refractometer. A drop of the liquefied gas is placed on the prism of the refractometer, and the instrument measures the extent to which light is bent as it passes through the sample.

## Biological Signaling Pathways

Currently, there is no scientific literature available that describes any biological signaling pathways involving **Perfluoro-1-butene**. As a synthetic perfluorinated compound, it is generally considered to be chemically inert and is not expected to play a role in biological processes.

## Synthesis and Purification Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of **Perfluoro-1-butene**.



[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis and purification of **Perfluoro-1-butene**.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 1,1,2,3,3,4,4,4-Octafluorobut-1-ene | C<sub>4</sub>F<sub>8</sub> | CID 67745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Perfluoro-1-butene | 357-26-6 | Benchchem [benchchem.com]
- 3. Octafluoro-1-butene CAS#: 357-26-6 [m.chemicalbook.com]
- To cite this document: BenchChem. [physicochemical properties of Perfluoro-1-butene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1605078#physicochemical-properties-of-perfluoro-1-butene]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)